(R)-4-Benzhydryloxazolidin-2-one

Description

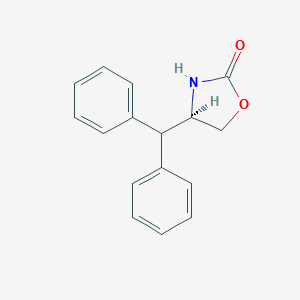

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-benzhydryl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16-17-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOCTJMBYZNEJH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431618 | |

| Record name | (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173604-33-6 | |

| Record name | (4R)-4-(Diphenylmethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 173604-33-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-Benzhydryloxazolidin-2-one: A Chiral Auxiliary for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Benzhydryloxazolidin-2-one , with the CAS number 173604-33-6 , is a crucial chiral auxiliary in modern organic synthesis. Its rigid structure and steric bulk provide exceptional stereocontrol in a variety of carbon-carbon bond-forming reactions, making it an invaluable tool for the enantioselective synthesis of complex molecules, particularly in the field of drug discovery and development. This guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with detailed experimental protocols and workflow visualizations.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use and safe handling in a laboratory setting. The following table summarizes its key characteristics.

| Property | Value |

| CAS Number | 173604-33-6[1] |

| Molecular Formula | C₁₆H₁₅NO₂ |

| Molecular Weight | 253.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 88-90 °C |

| Solubility | Soluble in chloroform; limited solubility in water. |

| Optical Activity | [α]¹⁸/D +64°, c = 1 in chloroform |

Core Applications in Asymmetric Synthesis

This compound is widely employed as a chiral auxiliary to direct the stereochemical outcome of reactions. The bulky benzhydryl group effectively shields one face of the enolate, leading to high diastereoselectivity.

General Workflow for Asymmetric Synthesis

The use of a chiral auxiliary like this compound follows a general three-step sequence: acylation to attach the substrate to the auxiliary, the diastereoselective reaction, and finally, the removal of the auxiliary to yield the desired chiral product.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its application in key asymmetric reactions.

Synthesis of this compound

A common route to this compound involves the reduction of an N-protected amino acid followed by cyclization.

Materials:

-

N-Boc-(R)-phenylglycine

-

Borane reagent (e.g., BH₃·THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Catalyst for cyclization (e.g., a base)

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve N-Boc-(R)-phenylglycine in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the borane reagent and allow the reaction to proceed until the reduction to N-Boc-(R)-phenylglycinol is complete (monitor by TLC).

-

Quench the reaction carefully with methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the crude N-Boc-(R)-phenylglycinol in a suitable solvent and add a catalyst for the ring-closing reaction.

-

Heat the reaction mixture as required and monitor the formation of this compound by TLC.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Asymmetric Aldol Addition

The Evans asymmetric aldol reaction using an oxazolidinone auxiliary is a powerful method for creating stereogenic centers.

Materials:

-

N-propionyl-(R)-4-benzhydryloxazolidin-2-one (1.0 eq)

-

Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

-

Diisopropylethylamine (DIPEA, 1.2 eq)

-

Aldehyde (e.g., isobutyraldehyde, 1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide

-

Lithium hydroxide (LiOH)

Procedure:

-

Dissolve N-propionyl-(R)-4-benzhydryloxazolidin-2-one in anhydrous DCM under an inert atmosphere and cool to -78 °C.[2]

-

Add DIPEA followed by the dropwise addition of Bu₂BOTf. Stir for 30 minutes at -78 °C, then warm to 0 °C for 30 minutes.[2]

-

Cool the reaction mixture back to -78 °C and add the aldehyde dropwise.[2]

-

Stir at -78 °C for 30 minutes and then at 0 °C for 1-2 hours. Monitor the reaction by TLC.[2]

-

Quench the reaction at 0 °C by sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. Stir vigorously for 1 hour.[2]

-

For auxiliary cleavage, dissolve the aldol adduct in a THF/water mixture, cool to 0 °C, and add 30% hydrogen peroxide followed by aqueous LiOH.[2]

-

Stir for 2-4 hours at 0 °C, then quench excess peroxide with sodium sulfite solution.[2]

-

Perform an aqueous workup to isolate the β-hydroxy carboxylic acid product and recover the chiral auxiliary.[2]

Asymmetric Alkylation

This method allows for the stereoselective introduction of an alkyl group alpha to a carbonyl.

Materials:

-

N-acyl-(R)-4-benzhydryloxazolidin-2-one (1.0 eq)

-

Strong base (e.g., LDA or NaHMDS, 1.1 eq)

-

Alkyl halide (e.g., benzyl bromide, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the N-acyl auxiliary in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add the strong base and stir for 30-60 minutes to form the enolate.

-

Add the alkyl halide and allow the reaction to proceed at -78 °C, gradually warming to room temperature. Monitor by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

-

The auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis or reduction) to yield the chiral carboxylic acid or alcohol.

Asymmetric Diels-Alder Reaction

The chiral auxiliary can be used to control the facial selectivity of Diels-Alder cycloadditions.

Materials:

-

N-enoyl-(R)-4-benzhydryloxazolidin-2-one (dienophile, 1.0 eq)

-

Diene (e.g., cyclopentadiene, 3.0 eq)

-

Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the N-enoyl auxiliary in anhydrous DCM under an inert atmosphere and cool to -78 °C.

-

Add the Lewis acid catalyst and stir for a short period.

-

Add the diene and stir at -78 °C, allowing the reaction to proceed for several hours. Monitor by TLC.

-

Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

-

Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

-

Purify the cycloadduct by column chromatography.

-

The auxiliary can be removed to unmask the chiral carboxylic acid or be converted to other functional groups.

Stereochemical Control

The high degree of stereoselectivity observed in these reactions is a direct consequence of the steric hindrance provided by the benzhydryl group on the chiral auxiliary. The auxiliary directs the approach of the electrophile to the less hindered face of the enolate.

Conclusion

This compound has proven to be a highly effective and versatile chiral auxiliary in asymmetric synthesis. Its ability to induce high levels of stereocontrol in a range of important chemical transformations has solidified its role as a key tool for chemists in academia and industry, particularly in the synthesis of enantiomerically pure pharmaceuticals. The protocols and workflows provided in this guide offer a solid foundation for researchers looking to employ this valuable reagent in their synthetic endeavors.

References

Technical Guide: Physical Properties of (R)-4-Benzhydryloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Benzhydryloxazolidin-2-one, also known as (4R)-4-(diphenylmethyl)-1,3-oxazolidin-2-one, is a chiral auxiliary used in asymmetric synthesis. Its rigid structure and stereodefined nature make it a valuable tool for controlling the stereochemical outcome of various chemical reactions, including alkylations, aldol additions, and Diels-Alder reactions. A thorough understanding of its physical properties is essential for its effective use in synthetic chemistry, ensuring proper handling, reaction setup, and purification.

This technical guide provides a summary of the available physical property data for this compound. It should be noted that while general and computed data are available, specific experimentally determined values for some key properties, such as melting point and specific rotation, are not readily found in the public domain or scientific literature at this time.

Molecular and General Properties

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₅NO₂ | [1] |

| Molecular Weight | 253.29 g/mol | [1] |

| CAS Number | 173604-33-6 | [1] |

| Appearance | White solid (based on (S)-enantiomer) | Inferred from enantiomer data |

| Purity | 97% | [2] |

| Storage | Room temperature | [3] |

Physical Properties

Quantitative, experimentally determined data for the physical properties of this compound are limited. However, data for its enantiomer, (S)-4-Benzhydryloxazolidin-2-one (CAS No. 312624-01-4), can be used to infer some physical properties, as enantiomers have identical physical properties except for the sign of their specific rotation.

| Property | Value (for (S)-enantiomer) | Source |

| Density | 1.181 g/cm³ | |

| Boiling Point | 472.6 °C at 760 mmHg | |

| Flashing Point | 239.6 °C | |

| Vapor Pressure | 4.22E-09 mmHg at 25°C |

Note: A specific, experimentally determined melting point and specific rotation for this compound are not available in the reviewed literature and public databases. The values for the (S)-enantiomer suggest it is a high-boiling solid.

Spectral Data

While specific spectral data traces for this compound are not provided, ¹³C NMR spectral information is noted to be available from commercial suppliers.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the literature. However, standard methodologies for determining the physical properties of solid organic compounds would be employed.

1. Melting Point Determination: The melting point of a crystalline solid is a key indicator of purity. A standard method involves using a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) would be used.

-

Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

2. Specific Rotation Measurement: Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter.

-

Sample Preparation: A precise concentration of the compound is prepared by dissolving a known mass in a specific volume of a suitable solvent (e.g., chloroform or ethanol).

-

Instrumentation: A polarimeter, which measures the angle of rotation of plane-polarized light as it passes through the sample.

-

Procedure:

-

The polarimeter is calibrated with a blank solvent-filled cell.

-

The sample cell of a known path length (typically 1 decimeter) is filled with the prepared solution, ensuring no air bubbles are present.

-

The observed angle of rotation (α) is measured at a specific temperature (usually 20 or 25 °C) and wavelength (typically the sodium D-line, 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length in decimeters (dm) c = concentration in g/mL.

-

3. NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

-

Procedure: The sample is placed in an NMR tube and inserted into the spectrometer. The spectrum is acquired by applying radiofrequency pulses and recording the resulting signal. Chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).

4. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: For a solid sample, a common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The spectrum shows the absorption of infrared radiation at different wavenumbers (cm⁻¹), corresponding to the vibrational frequencies of the molecule's bonds.

Logical Relationship of Physical Property Determination

The following diagram illustrates the logical flow of characterizing the physical properties of a chiral compound like this compound.

Caption: Logical workflow for the physical characterization of this compound.

References

Technical Guide: Physicochemical Properties and Applications of (R)-4-Benzhydryloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral auxiliary, (R)-4-Benzhydryloxazolidin-2-one, with a focus on its solubility characteristics and its application in asymmetric synthesis. The information presented herein is intended to support research and development activities where stereocontrol is a critical parameter.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The compound is generally described as soluble in various organic solvents and having limited solubility in water. To facilitate comparative analysis and experimental design, the following table provides a template for organizing experimentally determined solubility data. Researchers are encouraged to populate this table using the experimental protocol outlined in the subsequent section.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Dichloromethane | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Tetrahydrofuran | 25 | Data not available | Data not available |

| Ethyl Acetate | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Toluene | 25 | Data not available | Data not available |

| Water | 25 | Limited/Data not available | Limited/Data not available |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound, such as this compound, in various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., dichloromethane, ethanol, water)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or NMR)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions and determine the concentration of the filtered sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Application in Asymmetric Synthesis: Experimental Workflow

This compound is a valuable chiral auxiliary in asymmetric synthesis, particularly in stereoselective aldol reactions. The bulky benzhydryl group provides excellent facial shielding, leading to high diastereoselectivity. The following diagram illustrates a typical workflow for an asymmetric aldol reaction using this auxiliary.

Synthesis of (R)-4-Benzhydryloxazolidin-2-one from (R)-Phenylglycinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Benzhydryloxazolidin-2-one is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled synthesis of complex molecules, which is a critical aspect of modern drug development. Its bulky benzhydryl (diphenylmethyl) group provides excellent facial shielding, directing the approach of reagents to achieve high levels of stereoselectivity. This technical guide provides an in-depth overview of a common synthetic route to this chiral auxiliary, starting from the readily available chiral building block, (R)-phenylglycinol.

The synthesis is conceptually a two-step process:

-

O-Benzhydrylation: Selective protection of the primary hydroxyl group of (R)-phenylglycinol as a benzhydryl ether.

-

Cyclization: Formation of the oxazolidinone ring from the resulting amino ether using a phosgene equivalent.

This guide outlines detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a workflow diagram for clarity.

Experimental Protocols

The following protocols are based on established methodologies for O-benzhydrylation and oxazolidinone formation.

Step 1: Synthesis of (R)-2-(Benzhydryloxy)-1-phenylethanamine (Intermediate)

This step involves the selective protection of the hydroxyl group of (R)-phenylglycinol. An acid-catalyzed reaction with diphenylmethanol is a common method for forming benzhydryl ethers.

Reaction Scheme: (R)-Phenylglycinol + Diphenylmethanol --(Acid Catalyst)--> (R)-2-(Benzhydryloxy)-1-phenylethanamine

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add (R)-phenylglycinol (1.0 eq), diphenylmethanol (1.1 eq), and a suitable solvent such as toluene (approx. 0.2 M concentration).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 eq).

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of (R)-phenylglycinol. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, (R)-2-(benzhydryloxy)-1-phenylethanamine, can be purified by column chromatography on silica gel.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| (R)-Phenylglycinol | 1.0 | Starting Material |

| Diphenylmethanol | 1.1 | Benzhydryl Source |

| p-Toluenesulfonic Acid | 0.05 | Acid Catalyst |

| Toluene | ~0.2 M | Solvent |

| Temperature | Reflux | Reaction Condition |

| Typical Yield | - | (Not specified in results) |

| Purity | - | (Not specified in results) |

Note: Specific quantitative data such as yield and purity for this exact transformation were not available in the searched literature and would require experimental determination.

Step 2: Synthesis of this compound (Final Product)

The cyclization of the intermediate amino ether is efficiently achieved using N,N'-Carbonyldiimidazole (CDI), a safe and effective phosgene equivalent.[1][2][3][4]

Reaction Scheme: (R)-2-(Benzhydryloxy)-1-phenylethanamine + N,N'-Carbonyldiimidazole --(Solvent)--> this compound

Detailed Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the intermediate (R)-2-(benzhydryloxy)-1-phenylethanamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Add N,N'-Carbonyldiimidazole (CDI) (1.1 to 1.5 eq) portion-wise to the solution at room temperature.[5] The reaction is often accompanied by the evolution of carbon dioxide gas.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting amino ether is consumed. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer with a mild acid (e.g., 1 M HCl) to remove any unreacted imidazole, followed by a wash with saturated aqueous sodium bicarbonate and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| (R)-2-(benzhydryloxy)-1-phenylethanamine | 1.0 | Intermediate |

| N,N'-Carbonyldiimidazole (CDI) | 1.1 - 1.5 | Carbonyl Source for Cyclization |

| Dichloromethane (DCM) or THF | Anhydrous | Solvent |

| Temperature | Room Temperature | Reaction Condition |

| Typical Yield | Good to Excellent[3] | (General observation for this reaction type) |

| Purity | High | (After purification) |

Note: Specific quantitative data such as yield and purity for this exact transformation were not available in the searched literature and would require experimental determination.

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway from the starting material to the final product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbonyldiimidazole (CDI) - Wordpress [reagents.acsgcipr.org]

- 3. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]

- 4. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Evans Oxazolidinone Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evans oxazolidinone auxiliaries are powerful and versatile chiral auxiliaries used in asymmetric synthesis to control the stereochemical outcome of various chemical reactions. Developed by David A. Evans and his research group, these auxiliaries have become indispensable tools for the stereoselective formation of carbon-carbon bonds, particularly in the synthesis of complex molecules such as natural products and pharmaceuticals. Their widespread use stems from their ability to provide high levels of stereocontrol in a predictable manner, the commercial availability of both enantiomers of the common auxiliaries, and the relative ease of their attachment and subsequent removal from the substrate.

This technical guide provides a comprehensive overview of Evans oxazolidinone auxiliaries, including their synthesis, mechanism of stereocontrol in key reactions, quantitative data on their performance, and detailed experimental protocols for their application and removal.

Synthesis of Evans Oxazolidinone Auxiliaries

Evans auxiliaries are typically synthesized from readily available and relatively inexpensive chiral amino acids. The most common auxiliaries are derived from L-valine and L-phenylalanine. The synthesis generally involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.

For example, (4S)-4-benzyl-2-oxazolidinone can be synthesized from L-phenylalanine in a two-step process. First, the carboxylic acid of L-phenylalanine is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield L-phenylalaninol. Subsequently, the amino alcohol is treated with a phosgene equivalent, such as diethyl carbonate or triphosgene, to effect the cyclization and formation of the oxazolidinone ring. Similarly, the valine-derived auxiliary, (4S)-4-isopropyl-2-oxazolidinone, can be prepared from L-valine.

Mechanism of Stereocontrol

The remarkable stereodirecting ability of Evans oxazolidinone auxiliaries arises from the formation of a rigid, chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face. This mechanism is highly effective in both alkylation and aldol reactions.

Asymmetric Alkylation

In an asymmetric alkylation reaction, the N-acylated Evans auxiliary is first deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), to form a Z-enolate. The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid bicyclic system. The bulky substituent at the C4 position of the oxazolidinone then directs the incoming electrophile to the opposite face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.[1]

Caption: General workflow for an Evans asymmetric alkylation.

Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, typically affording the syn-aldol product with high diastereoselectivity. The reaction is usually mediated by a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base. The Lewis acid coordinates to the carbonyl oxygen of the N-acyl auxiliary, facilitating the formation of a Z-enolate. This boron enolate then reacts with an aldehyde via a closed, six-membered, chair-like Zimmerman-Traxler transition state.[2][3] The substituent on the oxazolidinone ring orients itself in a pseudo-equatorial position to minimize steric interactions, thereby directing the aldehyde to approach from a specific face and establishing the stereochemistry at the two newly formed chiral centers.[2][3]

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Data Presentation

The high degree of stereocontrol is a hallmark of reactions employing Evans oxazolidinone auxiliaries. The following tables summarize the diastereoselectivity and enantiomeric excess achieved in representative alkylation and aldol reactions.

Table 1: Diastereoselectivity in Asymmetric Alkylation of N-Propionyl Evans Auxiliaries

| Chiral Auxiliary | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Reference |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | [4] |

| (4S)-4-Benzyl-2-oxazolidinone | Allyl iodide | 98:2 | [5] |

| (4S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 95:5 | [4] |

| (4S)-4-isopropyl-2-oxazolidinone | Ethyl iodide | 97:3 | [4] |

| (4S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | >99:1 | [4] |

Table 2: Diastereoselectivity in Asymmetric Aldol Reactions with N-Propionyl Evans Auxiliaries

| Chiral Auxiliary | Aldehyde (RCHO) | Diastereomeric Ratio (d.r.) | Reference |

| (4S)-4-isopropyl-2-oxazolidinone | Isobutyraldehyde | >100:1 | [2] |

| (4S)-4-isopropyl-2-oxazolidinone | Benzaldehyde | >100:1 | [2] |

| (4S)-4-isopropyl-2-oxazolidinone | Acetaldehyde | 50:1 | [2] |

| (4R)-4-benzyl-2-oxazolidinone | Propionaldehyde | >19:1 | [6] |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >100:1 | [2] |

Note: The enantiomeric excess (e.e.) of the final product after cleavage of the auxiliary is typically >98% when the diastereomeric ratio of the intermediate is high, as the diastereomers can often be separated chromatographically before cleavage.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for achieving the high levels of stereoselectivity reported for Evans auxiliary-mediated reactions. The following are representative protocols for key steps.

Protocol 1: N-Acylation of (4S)-4-isopropyl-2-oxazolidinone with Propionyl Chloride

Materials:

-

(4S)-4-isopropyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve (4S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise. Stir the mixture for 15 minutes at -78 °C.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Aldol Reaction with Isobutyraldehyde

Materials:

-

N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Isobutyraldehyde

-

pH 7 phosphate buffer

-

Methanol

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂.

-

Cool the solution to 0 °C.

-

Add Bu₂BOTf (1.1 eq) dropwise, followed by the dropwise addition of Et₃N (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

-

Cool the reaction mixture to -78 °C.

-

Add freshly distilled isobutyraldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

-

Concentrate the mixture and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The removal of the chiral auxiliary is a critical final step. The choice of cleavage method depends on the desired functionality in the final product.

Caption: Common methods for the cleavage of Evans auxiliaries.

Materials:

-

N-acylated oxazolidinone adduct

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Lithium aluminum hydride (LiAlH₄)

-

Water

-

15% Aqueous sodium hydroxide

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the N-acylated oxazolidinone adduct (1.0 eq) in anhydrous THF.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC analysis.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting white suspension vigorously at room temperature for 30 minutes.

-

Add anhydrous sodium sulfate and stir for another 15 minutes.

-

Filter the solids and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the chiral alcohol and the recovered auxiliary by flash column chromatography.

Materials:

-

N-acylated oxazolidinone adduct

-

Tetrahydrofuran (THF)

-

Water

-

30% Hydrogen peroxide (H₂O₂)

-

Lithium hydroxide (LiOH)

-

Aqueous sodium sulfite (Na₂SO₃)

Procedure:

-

Dissolve the N-acylated oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

-

Stir the reaction vigorously at 0 °C for 1-2 hours.

-

Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

-

Concentrate the mixture to remove the THF.

-

Wash the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid.

Conclusion

Evans oxazolidinone auxiliaries are a cornerstone of modern asymmetric synthesis, providing a reliable and highly predictable method for the stereoselective formation of carbon-carbon bonds. Their utility in both academic research and industrial applications, particularly in the synthesis of chiral drugs and complex natural products, is well-established. This guide has provided an overview of their synthesis, the mechanistic basis for their stereodirecting power, quantitative data on their performance, and detailed experimental protocols for their use. By understanding these core principles and methodologies, researchers can effectively leverage Evans auxiliaries to achieve their synthetic goals with a high degree of stereocontrol.

References

Mechanism of Stereocontrol with Bulky Oxazolidinones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxazolidinones, particularly those bearing bulky substituents, represent a cornerstone of modern asymmetric synthesis. Pioneered by David A. Evans, these chiral auxiliaries have become indispensable tools for the stereocontrolled formation of carbon-carbon bonds. Their reliability, the predictability of their stereochemical outcomes, and their broad applicability in reactions such as aldol additions, alkylations, and Diels-Alder cycloadditions have cemented their role in the synthesis of complex natural products and pharmaceutical agents. This guide provides a detailed examination of the underlying mechanisms of stereocontrol, focusing on the interplay of steric hindrance and chelation that governs the facial selectivity of these critical transformations.

Core Mechanism: Steric Shielding and Rigid Transition States

The efficacy of bulky oxazolidinones as chiral auxiliaries stems from their ability to enforce a specific three-dimensional arrangement in the transition state of a reaction. This control is achieved through two primary principles:

-

Steric Hindrance: The substituent at the C4 position of the oxazolidinone ring (derived from chiral amino alcohols like valinol or phenylalaninol) creates a sterically demanding environment. This bulky group effectively shields one face of the reactive enolate, forcing an incoming electrophile to approach from the less hindered, opposite face.

-

Chelation: In many key reactions, the N-acyl oxazolidinone substrate forms a rigid, chelated intermediate with a Lewis acid (e.g., boron, titanium, or aluminum). This chelation locks the conformation of the enolate and the auxiliary, minimizing rotational freedom. The resulting rigid scaffold enhances the directing effect of the bulky substituent, leading to very high levels of diastereoselectivity.

The combination of these effects leads to the formation of a well-defined, low-energy transition state that overwhelmingly favors the formation of one diastereomer.

Key Asymmetric Transformations

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for stereoselective C-C bond formation, reliably producing syn-aldol adducts. The mechanism proceeds through a highly ordered, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.

Mechanism:

-

Enolate Formation: The N-acyl oxazolidinone is treated with a dialkylboron triflate (e.g., n-Bu₂BOTf) and a hindered amine base (e.g., DIPEA). This "soft enolization" process selectively generates the (Z)-boron enolate, where the boron is chelated by both the enolate oxygen and the oxazolidinone carbonyl oxygen.

-

Transition State Assembly: The aldehyde substrate coordinates to the boron center. The complex then arranges into a rigid, chair-like transition state to minimize steric interactions.

-

Stereodifferentiation: To avoid severe 1,3-diaxial strain, the R group of the aldehyde must occupy an equatorial position. The bulky substituent on the chiral auxiliary also orients itself to minimize steric clash, thereby directing the aldehyde to attack a specific face of the (Z)-enolate. This arrangement leads to the predictable formation of the syn-aldol product. A key conformational element is the minimization of dipole-dipole repulsion between the carbonyl groups of the auxiliary, which further stabilizes the required transition state geometry.

Spectroscopic Profile of (R)-4-Benzhydryloxazolidin-2-one: A Technical Guide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of chiral auxiliaries is paramount for their effective application in asymmetric synthesis. This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for the characterization of (R)-4-Benzhydryloxazolidin-2-one, a key building block in the synthesis of complex chiral molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 173604-33-6), a compound with the molecular formula C₁₆H₁₅NO₂ and a molecular weight of 253.30 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom. The data presented below is sourced from Sigma-Aldrich Co. LLC.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Data not available |

Note: While the availability of NMR spectra from Sigma-Aldrich is confirmed, the specific peak assignments are not publicly accessible at the time of this publication.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbamate carbonyl group, the N-H bond, and the aromatic C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1750 | C=O stretch (carbamate) |

| ~1600, ~1495 | Aromatic C=C stretch |

| ~1250 | C-O stretch |

| ~750, ~700 | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 253.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 253 | [M]⁺ (Molecular Ion) |

| Fragmentation data not available |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ or [M+Na]⁺ ions.

-

Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Optimize for maximum signal intensity.

-

Fragmentor Voltage: Can be varied to induce fragmentation for structural analysis (MS/MS).

Data Processing:

-

The mass spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the ions.

-

Identify the molecular ion peak and any significant fragment ions.

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A flowchart illustrating the key stages in the synthesis, purification, and spectroscopic characterization of this compound.

Stability of Benzhydryl Oxazolidinone Under Various Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the benzhydryl oxazolidinone core under various stress conditions. Understanding the degradation pathways and kinetics is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage and handling procedures. While specific quantitative data for benzhydryl oxazolidinone is limited in publicly available literature, this guide extrapolates from studies on structurally related oxazolidinone derivatives and general principles of organic chemistry to provide a thorough stability assessment.

Introduction to Benzhydryl Oxazolidinone Stability

The oxazolidinone ring is a critical pharmacophore in several antibiotics. The presence of a bulky benzhydryl group can influence the steric and electronic properties of the molecule, thereby affecting its stability. This guide examines the susceptibility of the benzhydryl oxazolidinone scaffold to degradation under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.

Hydrolytic Stability

The oxazolidinone ring contains a carbamate functionality, which is susceptible to hydrolysis under both acidic and basic conditions. The rate and mechanism of this degradation are highly dependent on the pH of the medium.

Acidic Conditions

Under acidic conditions, the primary degradation pathway for oxazolidinones is the hydrolysis of the carbamate bond. The reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Proposed Degradation Pathway under Acidic Conditions:

Basic Conditions

In basic media, the oxazolidinone ring undergoes hydrolysis via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate that subsequently collapses to yield the ring-opened product.

Proposed Degradation Pathway under Basic Conditions:

Quantitative Data on Hydrolytic Degradation

Table 1: Summary of Expected Hydrolytic Stability

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Labile | Benzhydrylaminoethanol, Carbon Dioxide |

| Neutral (pH 7) | Generally stable, slow hydrolysis possible over time | Benzhydrylaminoethanol, Carbon Dioxide |

| Basic (e.g., 0.1 M NaOH) | Labile | Benzhydrylaminoethanol, Carbon Dioxide |

Experimental Protocol for Hydrolytic Stability

A typical forced degradation study under hydrolytic conditions involves the following steps:

-

Preparation of Solutions: Prepare solutions of benzhydryl oxazolidinone (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) media.

-

Stress Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

-

Sampling and Neutralization: At each time point, withdraw an aliquot of the solution and neutralize it to stop the degradation.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Experimental Workflow for Hydrolytic Stability Testing:

Oxidative Stability

Oxazolidinones can be susceptible to oxidative degradation, particularly at sites that can undergo hydrogen abstraction to form stable radicals. The benzhydryl group, with its benzylic protons, could be a potential site for oxidation.

Proposed Oxidative Degradation Pathway

Oxidative degradation of an oxazolidinone derivative, RWJ416457, was proposed to proceed via a hydrogen abstraction (HAT) pathway[2]. A similar mechanism could be postulated for benzhydryl oxazolidinone, where a radical initiator abstracts a hydrogen atom from the benzhydryl position, leading to a resonance-stabilized radical that can then react further with oxygen.

Quantitative Data on Oxidative Degradation

In a study of the oxazolidinone RWJ416457, the rate of oxidative degradation was found to be influenced by pH, with one major degradant forming under acidic conditions and two forming in equal amounts under neutral and basic conditions[2]. For benzhydryl oxazolidinone, the benzhydryl moiety would likely be the primary site of oxidation.

Table 2: Summary of Expected Oxidative Stability

| Condition | Expected Stability | Potential Degradation Products |

| Oxidative (e.g., H₂O₂) | Potentially labile, especially at the benzhydryl position | Hydroxylated derivatives, ketones, and further degradation products |

Experimental Protocol for Oxidative Stability

A typical forced degradation study under oxidative conditions involves:

-

Preparation of Solution: Dissolve benzhydryl oxazolidinone in a suitable solvent (e.g., methanol/water).

-

Stress Conditions: Add an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), and incubate the solution at room temperature or slightly elevated temperature for a defined period.

-

Sampling: Withdraw aliquots at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation.

Photostability

Photostability testing is crucial to determine if a drug substance or product is sensitive to light. The ICH Q1B guideline provides a framework for conducting such studies.

Expected Photolytic Degradation

Molecules with chromophores that absorb UV or visible light are susceptible to photodegradation. The benzhydryl group, with its two phenyl rings, will absorb UV radiation and could potentially initiate degradation pathways. The specific degradation products would depend on the reaction environment (e.g., presence of oxygen, solvent).

Experimental Protocol for Photostability Testing (as per ICH Q1B)

-

Sample Preparation: Place the benzhydryl oxazolidinone powder in a chemically inert, transparent container. Prepare a solution of the compound as well.

-

Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

-

Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

-

Analysis: After exposure, compare the light-exposed samples to the dark controls using a stability-indicating HPLC method to assess the extent of degradation and identify any photoproducts.

Workflow for Photostability Testing:

Thermal Stability

Thermal stability studies assess the effect of temperature on the drug substance. Degradation at elevated temperatures can indicate the intrinsic stability of the molecule.

Expected Thermal Degradation

The oxazolidinone ring is generally thermally stable. However, at high temperatures, decomposition can occur. The benzhydryl group is also relatively stable, but cleavage of the C-N bond or other fragmentation pathways could be possible at very high temperatures.

Quantitative Data on Thermal Degradation

Specific data on the thermal degradation of benzhydryl oxazolidinone is not available. However, studies on oxazolidone-modified epoxy resins have shown that the oxazolidone ring can enhance thermal stability[3].

Table 3: Summary of Expected Thermal Stability

| Condition | Expected Stability | Potential Degradation Products |

| Thermal (e.g., 80-100°C) | Generally stable, degradation may occur at higher temperatures over extended periods. | Fragmentation products, depending on the weakest bonds. |

Experimental Protocol for Thermal Stability

-

Sample Preparation: Place the solid benzhydryl oxazolidinone in a controlled environment (e.g., an oven).

-

Stress Conditions: Expose the sample to elevated temperatures (e.g., 60°C, 80°C, 100°C) for a specified duration.

-

Analysis: At various time points, analyze the sample by a suitable method (e.g., HPLC, DSC, or TGA) to assess for any degradation.

Analytical Methodologies

A stability-indicating analytical method is essential to accurately quantify the decrease in the parent compound and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.

Table 4: Representative HPLC Method Parameters for Oxazolidinone Analysis

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance for the benzhydryl oxazolidinone chromophore |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Conclusion

The benzhydryl oxazolidinone core is expected to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. The benzhydryl moiety may also impart photosensitivity to the molecule. Thermal stability is anticipated to be relatively high. The development of a validated, stability-indicating analytical method is paramount for accurately assessing the stability profile and ensuring the quality, safety, and efficacy of any pharmaceutical product containing this scaffold. The information and protocols provided in this guide serve as a comprehensive starting point for researchers and drug development professionals working with benzhydryl oxazolidinone and related compounds. Further specific studies on the benzhydryl derivative are warranted to establish its precise degradation kinetics and pathways.

References

The Unseen Influence: A Technical Guide to the Steric Effects of C4 Substituents on Oxazolidinone Antibacterials

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical, yet often overlooked, role of steric effects at the C4 position of the oxazolidinone core. As the challenge of antimicrobial resistance intensifies, a deeper understanding of the structure-activity relationships (SAR) of this vital class of antibiotics is paramount. This document provides a comprehensive analysis of how the size and conformation of C4 substituents can profoundly impact the antibacterial potency of oxazolidinone derivatives. Through a synthesis of available data, detailed experimental methodologies, and mechanistic visualizations, this guide aims to equip researchers with the knowledge to rationally design next-generation oxazolidinones with enhanced efficacy.

Introduction: The Oxazolidinone Class and the Imperative for Innovation

Oxazolidinones are a unique class of synthetic antibacterial agents that have become a cornerstone in the treatment of serious Gram-positive infections.[1][2] Their novel mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, sets them apart from other antibiotic classes and makes them effective against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Linezolid, the first clinically approved oxazolidinone, has been instrumental in managing these challenging infections.[3] However, the emergence of linezolid-resistant strains necessitates the development of new and improved oxazolidinone antibiotics.[4]

The core structure of antibacterial oxazolidinones consists of an N-aryl substituted 5-(acetamidomethyl)-2-oxazolidinone moiety.[1] While extensive research has focused on modifying the N-aryl ring (the C-ring) and the C5 side chain to optimize potency, solubility, and safety profiles, the C4 position of the oxazolidinone ring has received comparatively less attention. This guide will illuminate the significance of steric hindrance at the C4 position, a subtle but critical factor that can dictate the binding affinity of these drugs to their ribosomal target and, consequently, their antibacterial efficacy.

Mechanism of Action: A Steric Perspective

Oxazolidinones exert their bacteriostatic effect by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[3][5][6][7] This binding event obstructs the proper positioning of aminoacyl-tRNA in the A-site, thereby preventing the formation of the initiation complex and halting protein synthesis.[3][7] The binding pocket is a highly conserved region composed primarily of 23S rRNA.[4][5]

The precise orientation of the oxazolidinone molecule within this pocket is crucial for its inhibitory activity. High-resolution structural studies of linezolid bound to the ribosome reveal a snug fit, with specific interactions between the drug and the rRNA nucleotides.[4][7] This intimate association suggests that the introduction of bulky substituents on the oxazolidinone core could lead to steric clashes with the ribosomal RNA, potentially disrupting the optimal binding conformation and reducing antibacterial activity.

The following diagram illustrates the binding of an oxazolidinone to the 50S ribosomal subunit and conceptualizes the potential for steric hindrance by a C4 substituent.

Caption: Oxazolidinone binding and potential C4 steric clash.

Data Presentation: Impact of C4 Substitution on Antibacterial Activity

A systematic investigation into the steric effects of C4 substituents on the antibacterial activity of oxazolidinones is not extensively documented in publicly available literature. However, by compiling data from various structure-activity relationship studies and patents, a preliminary understanding can be gleaned. The following table summarizes the available quantitative data for C4-substituted oxazolidinone analogs. It is important to note that the data is collated from different studies and direct comparisons should be made with caution.

| Compound ID | C4-Substituent | C5-Substituent | N-Aryl Substituent | Test Organism | MIC (µg/mL) | Reference |

| Linezolid | H | -(S)-CH2NHC(O)CH3 | 3-fluoro-4-morpholinylphenyl | S. aureus | 1-4 | [2] |

| Analog 1 | H | -(R)-CH2OH | 3-fluoro-4-iodophenyl | S. aureus | >64 | [3] |

| Analog 2 | Phenyl | -COOEt | N-Boc | S. aureus | Inactive | [8] |

| Analog 3 | Phenyl | -COOEt | N-SO2Ar | S. aureus | Inactive | [8] |

Note: The available data on systematically varied C4-alkyl substituents is limited. The presented analogs are illustrative of C4-substituted compounds found in the literature, which in these specific cases, also involve other structural modifications that contribute to the observed activity.

The limited data suggests that substitution at the C4 position is generally not well-tolerated, especially with bulky groups like phenyl, when combined with other specific structural features. The lack of activity in the C4-phenyl substituted analogs could be attributed to steric hindrance within the ribosomal binding pocket, preventing the molecule from adopting the necessary conformation for effective binding. Further research with a focused library of C4-alkyl substituted oxazolidinones is crucial to establish a clear and quantitative structure-activity relationship.

Experimental Protocols

The synthesis of C4-substituted oxazolidinones can be achieved through various synthetic routes. Below is a representative protocol adapted from the synthesis of 4,5-disubstituted oxazolidinones, which can be modified to introduce diversity at the C4 position.

General Procedure for the Synthesis of 4-Substituted-5-phenyloxazolidin-2-ones

This protocol is based on a stereoselective aldol addition followed by a Curtius rearrangement and cyclization.

Step 1: Asymmetric Aldol Addition

To a solution of the desired aldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at -78 °C is added a chiral auxiliary-derived enolate (e.g., from an N-acyloxazolidinone). The reaction is stirred at low temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the aldol adduct.

Step 2: Conversion to β-hydroxy acid

The aldol adduct is hydrolyzed to the corresponding β-hydroxy acid using standard conditions, for example, by treatment with lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.

Step 3: Curtius Rearrangement and Cyclization

The β-hydroxy acid (1.0 eq) is dissolved in a suitable solvent like toluene. Diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (1.1 eq) are added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 4-substituted-5-phenyloxazolidin-2-one.

Note: This is a generalized procedure. The specific reagents, solvents, temperatures, and reaction times will need to be optimized for each specific C4 substituent.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., S. aureus ATCC 29213) is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial twofold dilutions are then made in CAMHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are incubated at 37 °C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of C4-substituted oxazolidinones.

Caption: Synthetic and evaluation workflow for novel oxazolidinones.

Conclusion and Future Directions

The steric landscape of the C4 position on the oxazolidinone ring represents a subtle yet potentially powerful determinant of antibacterial activity. While current research has largely focused on other regions of the molecule, the available structural data of the oxazolidinone-ribosome complex strongly suggests that steric hindrance at C4 can negatively impact binding and, consequently, potency. The limited quantitative data, though not from systematic studies, supports the hypothesis that bulky substituents at this position are detrimental to activity.

To fully harness the potential of C4 modification in the design of novel oxazolidinones, a dedicated and systematic investigation is urgently needed. The synthesis and evaluation of a focused library of analogs with varying alkyl and other substituents at the C4 position would provide invaluable data for establishing a clear quantitative structure-activity relationship. Such studies, integrating synthetic chemistry, microbiology, and computational modeling, will undoubtedly pave the way for the rational design of next-generation oxazolidinone antibiotics with improved efficacy against resistant pathogens. This in-depth understanding of the steric effects at C4 will be a critical tool in the ongoing battle against antimicrobial resistance.

References

- 1. Expanded Structure–Activity Studies of Lipoxazolidinone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6544991B2 - Compositions and methods for treating bacterial infections - Google Patents [patents.google.com]

- 6. US20210403463A1 - Oxazolidinone compounds, liposome compositions comprising oxazolidinone compounds and method of use thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Asymmetric Aldol Reaction Using (R)-4-Benzhydryloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

The Evans asymmetric aldol reaction is a cornerstone of modern organic synthesis, providing a reliable method for the stereoselective formation of carbon-carbon bonds.[1][2] This technique is instrumental in the synthesis of complex chiral molecules, particularly in the development of pharmaceuticals and the total synthesis of natural products.[1][3] The use of chiral auxiliaries, such as (R)-4-benzhydryloxazolidin-2-one, allows for the temporary incorporation of a stereogenic unit to direct the stereochemical outcome of the reaction, leading to the formation of β-hydroxy carbonyl compounds with high predictability and control.[1][4]

The high diastereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler transition state model.[1] The reaction proceeds through a well-defined, chair-like transition state, enabling the reliable installation of two contiguous stereocenters.[1]

Reaction Principle and Stereochemical Control

The stereochemical course of the Evans aldol reaction is governed by a sequence of events that ensure high diastereoselectivity:

-

Formation of the (Z)-Enolate: The N-acylated oxazolidinone is treated with a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base like diisopropylethylamine (DIPEA).[1] This combination selectively generates the (Z)-enolate.[1]

-

Chelated Transition State: The boron atom of the (Z)-enolate coordinates with the carbonyl oxygen of the incoming aldehyde, forming a rigid, six-membered chair-like transition state.[1]

-

Stereodirection by the Auxiliary: The bulky benzhydryl substituent at the C4 position of the (R)-oxazolidinone effectively shields one face of the enolate. To minimize steric hindrance, the R' group of the aldehyde orients itself in a pseudo-equatorial position. Consequently, the aldehyde approaches the enolate from the less hindered face, dictating the absolute stereochemistry of the newly formed stereocenters.[1] This controlled approach consistently yields the syn-aldol product.[1]

Quantitative Data Summary

The boron-mediated aldol reaction of N-propionyl-(R)-4-benzhydryloxazolidin-2-one with various aldehydes consistently produces the corresponding syn-aldol adducts in high yields and with excellent diastereoselectivity.

| Aldehyde (R'CHO) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | N-((2S,3R)-3-hydroxy-2,4-dimethylpentanoyl)-(R)-4-benzhydryloxazolidin-2-one | >90 | >99:1 |

| Benzaldehyde | N-((2S,3R)-3-hydroxy-2-methyl-3-phenylpropanoyl)-(R)-4-benzhydryloxazolidin-2-one | >95 | >99:1 |

| Acetaldehyde | N-((2S,3R)-3-hydroxy-2-methylbutanoyl)-(R)-4-benzhydryloxazolidin-2-one | >85 | >95:5 |

| Propionaldehyde | N-((2S,3R)-3-hydroxy-2-methylpentanoyl)-(R)-4-benzhydryloxazolidin-2-one | >90 | >98:2 |

Note: Yields and diastereoselectivities are representative and may vary based on specific reaction conditions and scale.

Experimental Protocols

The overall experimental process for a typical asymmetric aldol reaction using the this compound auxiliary involves three main stages: N-acylation of the chiral auxiliary, the stereoselective aldol addition, and finally, the cleavage and removal of the auxiliary to yield the desired chiral product.[1]

Diagram of the General Experimental Workflow

References

Asymmetric Alkylation Protocol Utilizing (R)-4-Benzhydryloxazolidin-2-one: Application Notes and Detailed Protocols for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct chiral molecules. Among the various strategies, the use of chiral auxiliaries remains a robust and highly predictable method for introducing stereocenters. The (R)-4-Benzhydryloxazolidin-2-one, an Evans-type chiral auxiliary, offers exceptional steric hindrance due to its bulky benzhydryl group, leading to high levels of diastereoselectivity in the alkylation of enolates derived from N-acyl derivatives. This document provides detailed application notes, experimental protocols, and performance data for the asymmetric alkylation of N-acyl-(R)-4-benzhydryloxazolidin-2-one, a critical process for the synthesis of enantiomerically enriched carboxylic acid derivatives and other chiral building blocks essential in drug discovery and development.

Principle of the Method

The asymmetric alkylation protocol involves a three-step sequence:

-

N-Acylation: The chiral auxiliary, this compound, is acylated with a desired acyl chloride or anhydride to form the corresponding N-acyl imide. This substrate provides the prochiral center for the subsequent stereoselective alkylation.

-